(R)-Desmethyl Citalopram Hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
(R)-Desmethyl citalopram hydrochloride is systematically named as (1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride under IUPAC guidelines. Its classification reflects its bicyclic benzofuran core, fluorophenyl substituent, and tertiary amine side chain modified by demethylation. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 144010-85-5 |
| Molecular Formula | C₁₉H₁₉FN₂O·HCl |
| Molecular Weight | 346.83 g/mol |
| Alternate CAS Numbers | Free base: 144010-85-5 |
The compound is distinguished from its parent drug, citalopram, by the absence of a methyl group on the propylamine side chain, which alters its pharmacological activity and metabolic stability.
Molecular Structure Analysis: Stereochemical Configuration and Enantiomeric Purity
The compound features a single chiral center at the benzofuran-attached carbon, conferring R-configuration to the molecule. Its enantiomeric purity is critical, as the (S)-enantiomer (escitalopram) exhibits distinct serotonin reuptake inhibition properties. Key structural attributes include:
- Stereochemical Stability : Studies confirm no racemization occurs under physiological conditions, ensuring configurational integrity.
- Enantiomeric Resolution : Chiral HPLC methods achieve baseline separation of (R)- and (S)-desmethylcitalopram, with a reported limit of quantification of 4 ng/ml for enantiomer-specific analysis.
- Spatial Descriptors :
The molecule’s planar benzofuran ring and flexible propylamine side chain facilitate interactions with serotonin transporters, though its binding affinity is reduced compared to the (S)-enantiomer.
Crystallographic Data and Solid-State Conformational Studies
While crystallographic data for this compound remain unpublished, related compounds like citalopram hydrobromide (space group P2₁/c) provide insights into solid-state behavior. Key inferred characteristics include:
- Hydrogen Bonding : The hydrochloride salt likely forms N–H···Cl interactions, stabilizing the crystal lattice.
- Packing Motifs : Van der Waals forces dominate intermolecular interactions, as observed in citalopram derivatives.
- Conformational Flexibility : The propylamine side chain adopts multiple rotameric states in solution, as evidenced by NMR studies of analogous metabolites.
Comparative analysis with citalopram suggests that demethylation reduces steric hindrance, potentially enhancing metabolite solubility.
Comparative Structural Analysis with Citalopram and Other Metabolites
This compound is a primary metabolite of citalopram, differing structurally and functionally:
| Feature | (R)-Desmethyl Citalopram | Citalopram |
|---|---|---|
| Side Chain | -NHCH₃ | -N(CH₃)₂ |
| Molecular Weight | 346.83 g/mol | 324.40 g/mol |
| Serotonin Affinity | Moderate (30-fold less than (S)-CIT) | High (parent drug activity) |
Key Metabolite Comparisons :
- Didesmethylcitalopram : Further demethylation yields this metabolite, which exhibits negligible pharmacological activity.
- Citalopram Propionic Acid (CIT-PROP) : Oxidative metabolism produces this inactive metabolite, with stereoselective formation favoring (R)-desmethylcitalopram.
The (R)-enantiomer demonstrates 4-fold greater activity than (R)-citalopram but remains less potent than escitalopram, underscoring the impact of stereochemistry on drug efficacy.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675805 | |
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144010-85-5 | |
| Record name | (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Desmethyl Citalopram Hydrochloride typically involves the resolution of racemic citalopram into its enantiomers. One common method includes the use of chiral chromatography to separate the ®- and (S)-enantiomers. Another approach involves the use of chiral catalysts in the synthesis process to preferentially produce the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Desmethyl Citalopram Hydrochloride often employs large-scale chiral resolution techniques. These methods are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced chromatographic techniques and chiral auxiliaries is common in industrial settings to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
(R)-Desmethyl Citalopram Hydrochloride is synthesized via enantioselective demethylation of racemic citalopram or direct resolution of intermediates. Key steps include:
Demethylation of Citalopram
- Reagents : Haloformates (e.g., 1-chloroethyl chloroformate, benzoyl chloroformate), dimethyl carbonate, or phosgene derivatives .
- Conditions :
- Outcome : Crude desmethyl citalopram is extracted into toluene/ethyl acetate, concentrated, and treated with aqueous acid or alkaline solutions for purification .
Chiral Resolution
Salt Formation
- Hydrochloride Salt Preparation :
Metabolic Pathways
This compound is a primary metabolite of citalopram, formed via hepatic CYP-mediated N-demethylation :
| Enzyme | Role | Contribution |
|---|---|---|
| CYP2C19 | Primary demethylation pathway | ~50% |
| CYP3A4 | Secondary metabolism | ~30% |
| CYP2D6 | Minor involvement | <10% |
Key Observations :
- (R)-enantiomer exhibits slower metabolic clearance compared to (S)-enantiomer .
- Further metabolism produces didesmethylcitalopram (via CYP2D6) and glucuronide conjugates .
Methylation to Escitalopram
- Reagents : Formaldehyde (0.026 mol) and formic acid (0.0097 mol) .
- Conditions :
- Yield : Escitalopram base with >99.5% purity .
Spectroscopic Data
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 1.41–1.61 (m, 2H), 2.27–2.33 (t, 2H), 5.15–5.27 (dd, 2H), 7.16–7.22 (t, 2H) | |
| MS (ESI+) | m/z 311.2 [(MH)⁺] | |
| HPLC | Chiral purity: 99.04% (free base) |
Chromatographic Methods
- Chiral LC-MS/MS : Used for enantioselective quantification in plasma .
- Collision Cross Section : 162.68 Ų ([M+H]⁺) via TWIM-MS .
Comparative Reactivity of Enantiomers
| Parameter | (R)-Desmethyl Citalopram | (S)-Desmethyl Citalopram |
|---|---|---|
| Metabolic Half-life | ~40 hours | ~28 hours |
| CYP2C19 Affinity | Moderate | High |
| Pharmacological Role | Associated with adverse effects | Therapeutic activity |
Source : Clinical studies show (R)-enantiomer correlates with reduced cognitive function in Alzheimer’s patients .
Stability and Degradation
Scientific Research Applications
Chemistry
In chemistry, ®-Desmethyl Citalopram Hydrochloride is used as a reference standard in analytical methods to study the enantiomeric purity of citalopram and its derivatives.
Biology
In biological research, this compound is used to investigate the enantioselective effects of SSRIs on serotonin reuptake and receptor binding. It helps in understanding the pharmacodynamics and pharmacokinetics of citalopram enantiomers.
Medicine
Medically, ®-Desmethyl Citalopram Hydrochloride is studied for its potential therapeutic effects in treating depression and other mood disorders. It is also used in clinical trials to evaluate the efficacy and safety of enantiomer-specific treatments.
Industry
In the pharmaceutical industry, this compound is used in the development and quality control of citalopram-based medications. It ensures that the final products meet regulatory standards for enantiomeric purity.
Mechanism of Action
The mechanism of action of ®-Desmethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound specifically targets the serotonin transporter (SLC6A4), preventing the reabsorption of serotonin into presynaptic neurons .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Stereoselective Pharmacokinetics : (R)-Desmethyl Citalopram accumulates in plasma at higher concentrations than the S-enantiomer, correlating with its greater serotonin uptake inhibition .
- Comparative Efficacy : While Citalopram’s antidepressant action is primarily attributed to the parent drug, (R)-Desmethyl Citalopram may contribute to sustained effects in chronic dosing due to its active metabolite profile .
- Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases (R)-Desmethyl Citalopram levels, necessitating dose adjustments .
Biological Activity
(R)-Desmethyl Citalopram Hydrochloride is an active metabolite of the widely used antidepressant citalopram, which belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Understanding its biological activity is crucial for optimizing therapeutic outcomes, particularly in the treatment of depression and anxiety disorders. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its structural formula, which influences its interaction with various neurotransmitter systems. The compound's molecular structure is essential for its binding affinity to serotonin transporters (SERT), which mediates its antidepressant effects.
| Property | Value |
|---|---|
| Molecular Formula | C_{20}H_{21}ClF_{2}N |
| Molecular Weight | 343.84 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in water |
The primary mechanism of action for this compound involves the inhibition of serotonin reuptake at the SERT. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. Studies have shown that the (R)-enantiomer exhibits lower binding affinity compared to its (S)-counterpart, escitalopram, but still contributes significantly to the overall efficacy of citalopram treatment.
Key Findings:
- Binding Affinity : Research indicates that (R)-Desmethyl Citalopram has a Ki value ranging from 1-40 nM at SERT, demonstrating significant selectivity over norepinephrine and dopamine transporters (NET and DAT) .
- Enantiomeric Differences : The (S)-enantiomer shows approximately 30 times higher binding affinity for SERT than (R)-Desmethyl Citalopram, suggesting that while (R) contributes to efficacy, it may also modulate the effects of (S) through allosteric mechanisms .
Pharmacokinetics
The pharmacokinetic profile of (R)-Desmethyl Citalopram has been studied in various populations. A population pharmacokinetic model indicated that this metabolite has a significant role in the therapeutic effects observed in patients treated with citalopram.
Pharmacokinetic Parameters:
- Half-Life : Approximately 35 hours
- Volume of Distribution : High distribution volume indicating extensive tissue binding
- Clearance : Variable clearance rates influenced by genetic polymorphisms affecting metabolic enzymes .
Clinical Implications
The biological activity of this compound has been linked to various clinical outcomes:
- Efficacy in Depression : Clinical trials have demonstrated that citalopram, through its active metabolite, significantly reduces depressive symptoms in patients .
- Side Effects : Common side effects associated with SSRIs include nausea, drowsiness, and dizziness. The balance between efficacy and side effects is critical for patient compliance .
Case Studies
Several case studies have explored the implications of (R)-Desmethyl Citalopram in clinical settings:
- Postmortem Analysis : A study analyzing postmortem tissues from aviation accident victims found detectable levels of citalopram and its metabolite, indicating potential impairment due to drug presence .
- Alzheimer's Disease Management : Research evaluating citalopram for agitation in Alzheimer's patients highlighted the role of both enantiomers in managing symptoms effectively .
Q & A
Synthesis and Characterization
Basic: What are the standard synthetic routes for preparing (R)-Desmethyl Citalopram Hydrochloride, and how is stereochemical purity ensured? Answer: The synthesis typically involves demethylation of the parent compound citalopram, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:
- Demethylation : Acidic hydrolysis or enzymatic methods to remove the methyl group from citalopram.
- Chiral Separation : Techniques like chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution to achieve enantiomeric purity .
- Validation : Nuclear Magnetic Resonance (NMR) for structural confirmation and High-Performance Liquid Chromatography (HPLC) with chiral columns to verify enantiomeric excess (>98%) .
Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis? Answer:
- Temperature Control : Lower reaction temperatures (e.g., <25°C) during acidic or basic hydrolysis to reduce enantiomer interconversion.
- Catalyst Selection : Use stereoselective catalysts (e.g., chiral ionic liquids) to favor (R)-enantiomer formation.
- In-line Monitoring : Employ real-time HPLC or polarimetry to detect racemization early and adjust parameters dynamically .
Analytical Quantification
Basic: What validated analytical methods are recommended for quantifying this compound in biological matrices? Answer:
- HPLC-UV : A column-switching method with a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) and detection at 240 nm achieves sensitivity down to 5 ng/mL .
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the metabolite from plasma or serum .
Advanced: How can researchers address matrix effects in LC-MS/MS quantification for low-concentration samples? Answer:
- Internal Standardization : Use deuterated analogs (e.g., (R)-Desmethyl Citalopram-d4) to correct for ion suppression/enhancement.
- Matrix Matching : Prepare calibration curves in blank biological matrix to account for interference.
- Post-column Infusion : Diagnose matrix effects by infusing the analyte post-column during method development .
Pharmacological Activity Evaluation
Basic: What in vitro assays are suitable for assessing this compound’s serotonin reuptake inhibition? Answer:
- Radioligand Binding : Measure displacement of [³H]-citalopram in serotonin transporter (SERT)-expressing cell membranes.
- Functional Assays : Use synaptosomes or transfected cells to quantify serotonin uptake inhibition (IC₅₀ values typically 10–100 nM) .
Advanced: How can in vivo efficacy studies differentiate (R)-Desmethyl Citalopram from its parent drug? Answer:
- Knockout Models : Use SERT-knockout mice to isolate metabolite-specific effects.
- Microdialysis : Monitor extracellular serotonin levels in the prefrontal cortex after metabolite administration to assess acute vs. chronic effects .
Metabolic Pathway Elucidation
Basic: What techniques identify this compound as a primary or secondary metabolite? Answer:
- In Vitro Incubation : Incubate citalopram with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotope Tracing : Use ¹⁴C-labeled citalopram to track demethylation pathways .
Advanced: How can cytochrome P450 inhibition studies clarify metabolic interactions? Answer:
- CYP450 Isozyme Profiling : Use recombinant enzymes (e.g., CYP3A4, CYP2C19) to identify primary metabolizing isoforms.
- Time-Dependent Inhibition (TDI) Assays : Pre-incubate metabolite with NADPH-fortified microsomes to assess irreversible enzyme inhibition .
Stability and Degradation
Basic: What storage conditions preserve this compound stability? Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- pH Control : Prepare stock solutions in acidic buffers (pH 4.0–5.0) to avoid hydrolysis .
Advanced: How do excipients in formulation affect the metabolite’s stability under accelerated conditions? Answer:
- Lyophilization : Mannitol or trehalose as cryoprotectants reduces degradation during freeze-drying.
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-DAD .
Enantiomeric Separation
Basic: What chromatographic methods resolve (R)- and (S)-Desmethyl Citalopram Hydrochloride? Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol:diethylamine, 80:20:0.1) with a flow rate of 1.0 mL/min. Retention times differ by 2–3 minutes .
Advanced: How can capillary electrophoresis (CE) improve enantiomer resolution efficiency? Answer:
- Cyclodextrin Additives : Sulfated β-cyclodextrin in the running buffer enhances chiral discrimination.
- Field-Amplified Sample Stacking : Pre-concentrate samples to achieve lower detection limits (0.1 µg/mL) .
Data Contradictions
Advanced: How should researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability)? Answer:
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability.
- Covariate Adjustment : Stratify by factors like age, CYP2C19 genotype, or renal function to identify confounding variables .
Experimental Design
Advanced: What statistical approaches optimize sample size in preclinical studies assessing metabolite efficacy? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
